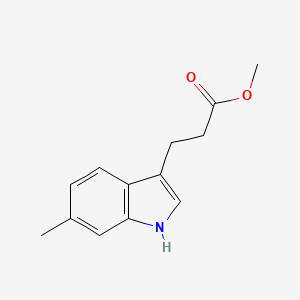![molecular formula C20H26N4O11 B13723851 (2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoate](/img/structure/B13723851.png)
(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidinone ring and the subsequent attachment of various functional groups through nucleophilic substitution and esterification reactions. Common reagents used in these reactions include N-hydroxysuccinimide, dicyclohexylcarbodiimide, and various amines .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process while maintaining stringent quality control standards .
化学反応の分析
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of the pyrrolidinone group.
Esterification: The presence of ester groups allows for reactions with alcohols to form new ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the compound can yield carboxylic acids and amines, while esterification can produce various ester derivatives .
科学的研究の応用
Chemistry
In chemistry, (2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is used for the modification of biomolecules. It can react with proteins and peptides to introduce specific functional groups, enabling the study of protein interactions and functions .
Medicine
In medicine, the compound has potential applications in drug development. Its ability to modify biomolecules can be harnessed to create targeted drug delivery systems and novel therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoate involves its ability to form covalent bonds with target molecules. This covalent modification can alter the structure and function of the target molecules, leading to changes in their biological activity. The compound’s molecular targets include proteins, peptides, and other biomolecules, and its effects are mediated through pathways involving covalent modification and subsequent changes in molecular interactions.
類似化合物との比較
Similar Compounds
N-hydroxysuccinimide esters: These compounds share the succinimide functional group and are commonly used for similar applications in biomolecule modification.
Pyrrolidinone derivatives: Compounds with the pyrrolidinone ring structure exhibit similar reactivity and are used in various chemical and biological applications.
Uniqueness
What sets (2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoate apart is its combination of multiple functional groups, which provides a unique reactivity profile. This allows for a broader range of applications and more versatile chemical transformations compared to other similar compounds.
特性
分子式 |
C20H26N4O11 |
|---|---|
分子量 |
498.4 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoate |
InChI |
InChI=1S/C20H26N4O11/c25-13(1-7-19(31)34-23-15(27)3-4-16(23)28)21-9-11-33-12-10-22-14(26)2-8-20(32)35-24-17(29)5-6-18(24)30/h1-12H2,(H,21,25)(H,22,26) |
InChIキー |
AOVNRVKQKOUFPU-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)NCCOCCNC(=O)CCC(=O)ON2C(=O)CCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(3-Chlorophenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13723768.png)
![(3R,4S,5R,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13723772.png)
![5-(3,3-Difluoroazetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13723773.png)
![(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate](/img/structure/B13723795.png)
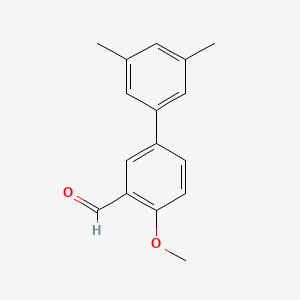

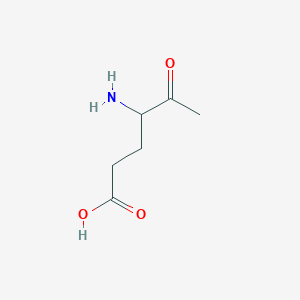

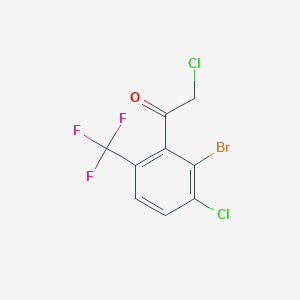
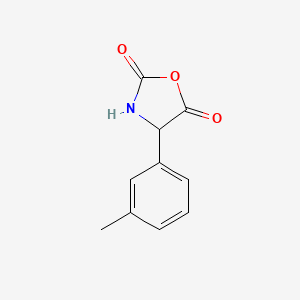
![2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B13723835.png)
